molecular formula C8H4BrF3N2 B566890 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1263058-72-5

3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B566890
CAS RN: 1263058-72-5
M. Wt: 265.033
InChI Key: WYXVGMDBVCLFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1263058-72-5 . It has a molecular weight of 265.03 and its IUPAC name is this compound . The compound is a pale-yellow to yellow-brown solid .


Synthesis Analysis

Imidazo[1,2-a]pyridines, the class of compounds to which our compound belongs, can be synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4BrF3N2/c9-6-4-13-7-3-5(8(10,11)12)1-2-14(6)7/h1-4H . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton was described . The reaction occurred in broad substrate scope under mild conditions and tolerant various functional groups .


Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine and its derivatives have been explored for their potential in designing pharmacophores, particularly as kinase inhibitors. These compounds serve as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the release of proinflammatory cytokines. The design, synthesis, and activity studies of these inhibitors highlight their significance in medicinal chemistry, leveraging the structure-activity relationships (SAR) of the imidazole scaffold for enhancing pharmacokinetics and efficacy in therapeutic applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Optical Sensors and Biological Significance

Compounds containing this compound structures have also been utilized in the synthesis of optical sensors due to their biological and medicinal relevance. These structures, alongside other pyrimidine derivatives, have been identified as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes in various biological applications (Jindal & Kaur, 2021).

Heterocyclic N-oxide in Organic Synthesis and Drug Development

The versatility of heterocyclic N-oxide molecules, which can be derived from structures similar to this compound, underscores their potential in organic synthesis, catalysis, and drug development. These derivatives have been demonstrated to play vital roles in the formation of metal complexes, design of catalysts, and synthesis of medicinally relevant compounds, exhibiting a broad spectrum of biological activities (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Development of Antibacterial Agents

Imidazopyridine-based derivatives, related to the core structure of this compound, have been reviewed for their potential as inhibitors against multi-drug resistant bacterial infections. These compounds, recognized for their diverse pharmacological activities, offer a promising avenue for the development of novel antibacterial agents with enhanced efficacy and reduced side effects (Sanapalli, Ashames, Sigalapalli, Shaik, Bhandare, & Yele, 2022).

Solid-Phase Extraction and Separation

Ionic liquid-modified materials, incorporating heterocyclic compounds akin to this compound, have seen significant advances in solid-phase extraction and separation technologies. These materials, particularly those modified with imidazolium-based ionic liquids, demonstrate potential in enhancing the efficiency of extraction and separation processes in analytical chemistry (Vidal, Riekkola, & Canals, 2012).

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, the future directions for “3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine” could involve further exploration of its potential applications in medicinal chemistry.

properties

IUPAC Name

3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-4-13-7-3-5(8(10,11)12)1-2-14(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXVGMDBVCLFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2Br)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.